

FE 203799 (Apraglutide): A Long-Acting GLP-2 Analogue for Intestinal Rehabilitation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FE 203799**

Cat. No.: **B612742**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

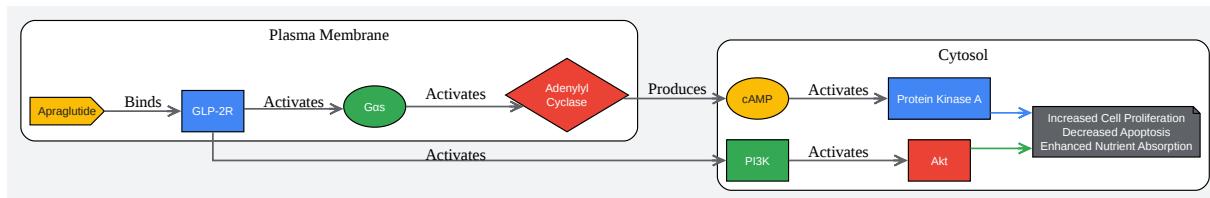
FE 203799, also known as apraglutide, is a novel, long-acting synthetic analogue of glucagon-like peptide-2 (GLP-2) currently under investigation for the treatment of short bowel syndrome with intestinal failure (SBS-IF) and other gastrointestinal disorders.[1][2] As a potent and selective GLP-2 receptor agonist, apraglutide mimics the intestinotrophic effects of native GLP-2, promoting intestinal growth and enhancing nutrient and fluid absorption.[3][4][5][6] Its modified peptide structure confers a significantly prolonged pharmacokinetic profile, allowing for once-weekly subcutaneous administration.[1][7] This technical guide provides a comprehensive overview of **FE 203799**, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing associated signaling pathways and experimental workflows.

Introduction

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone secreted by intestinal L-cells in response to nutrient intake.[8][9] It plays a crucial role in maintaining intestinal health by stimulating mucosal growth, enhancing intestinal blood flow, and improving barrier function.[8] The therapeutic potential of native GLP-2 is limited by its short half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[9]

FE 203799 (apraglutide) is a synthetic GLP-2 analogue engineered for extended duration of action.[10][11][12] It incorporates specific amino acid substitutions that confer resistance to DPP-4 degradation and enhance its pharmacokinetic properties.[11][12] These modifications result in a slower absorption rate, reduced clearance, and higher protein binding compared to native GLP-2, enabling a once-weekly dosing regimen.[1][2]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the pharmacology, clinical evaluation, and experimental background of **FE 203799**.


Mechanism of Action and Signaling Pathway

FE 203799 exerts its effects by selectively binding to and activating the GLP-2 receptor (GLP-2R), a member of the G protein-coupled receptor superfamily.[3][13][14] The GLP-2R is primarily expressed in the gastrointestinal tract, specifically on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts, as well as in the central nervous system.[15][16]

Upon binding of apraglutide, the GLP-2R activates downstream signaling cascades, primarily through the G_{αs} subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[13][15] This, in turn, activates Protein Kinase A (PKA), which is thought to mediate many of the trophic and anti-apoptotic effects of GLP-2.[13][16] Additionally, GLP-2R activation has been shown to involve the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[17] Some studies also suggest coupling to MAPK/ERK pathways.[13]

The intestinotrophic effects of GLP-2 are believed to be mediated indirectly through the release of downstream growth factors, such as Keratinocyte Growth Factor (KGF), from subepithelial myofibroblasts.[15]

Below is a diagram illustrating the GLP-2 receptor signaling pathway.

[Click to download full resolution via product page](#)

Caption: GLP-2 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic, pharmacodynamic, and efficacy data for **FE 203799** from published studies.

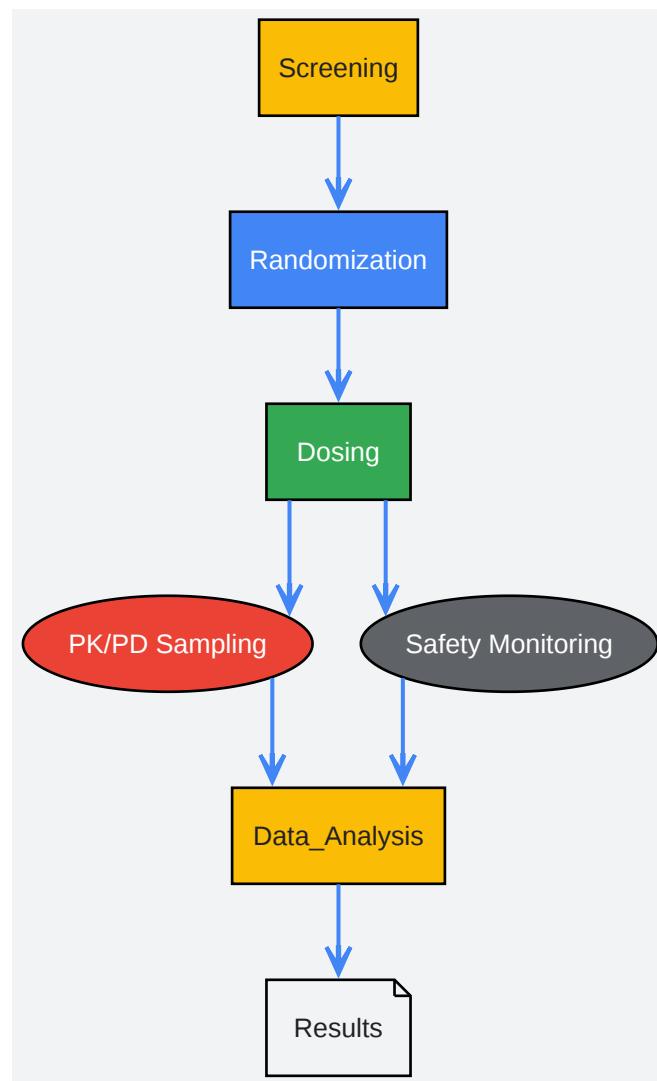
Table 1: Pharmacokinetic Parameters of Apraglutide in Healthy Volunteers

Parameter	Single Ascending Dose (2.8-56 mg SC)[18]	Multiple Weekly Doses (1, 5, 10 mg SC)[1][2]	Single 5 mg Dose in Renal Impairment[19]
Half-life (t _{1/2})	~30 hours	~72 hours	Not specified
Clearance (CL)	Not specified	16.5–20.7 L/day	Not specified
Volume of Distribution (Vd)	Not specified	55.4–105.0 L	Not specified
C _{max} (ng/L)	Dose-proportional	Dose-dependent	36.9 (severe renal impairment) vs 59.5 (normal)
AUC _{inf} (h·ng/mL)	Dose-proportional	Dose-dependent	3100 (severe renal impairment) vs 4470 (normal)

SC: Subcutaneous

Table 2: Pharmacodynamic and Efficacy Data for Apraglutide

Study Population	Intervention	Key Findings	Reference
Healthy Volunteers	6 weekly SC doses (1, 5, or 10 mg)	Dose-dependent increase in plasma citrulline (enterocyte mass marker). Maximal citrulline response at 5 mg. Sustained elevation for 10-17 days post-treatment.	[1][2]
Adults with SBS-IF (Phase 2)	Once-weekly 5 mg and 10 mg SC doses for 4 weeks each	Significant increase in urine volume output vs. placebo: 714 ml/day (5 mg) and 795 ml/day (10 mg).	[20]
Adults with SBS-IF (Phase 1/2)	Once-weekly 5 mg SC for 4 weeks	Increased wet weight fluid absorption by 741 g/day and energy absorption by 1095 kJ/day.	[21][22]
Neonatal Piglet Model of SBS	5 mg/kg SC on days 0 and 4	Lower fecal fat and energy losses. Increased intestinal length, small-intestinal weight, villus height, and crypt depth vs. saline.	[4][5][6][10]


SBS-IF: Short Bowel Syndrome with Intestinal Failure

Experimental Protocols

Phase I Clinical Trial in Healthy Volunteers (Single and Multiple Doses)

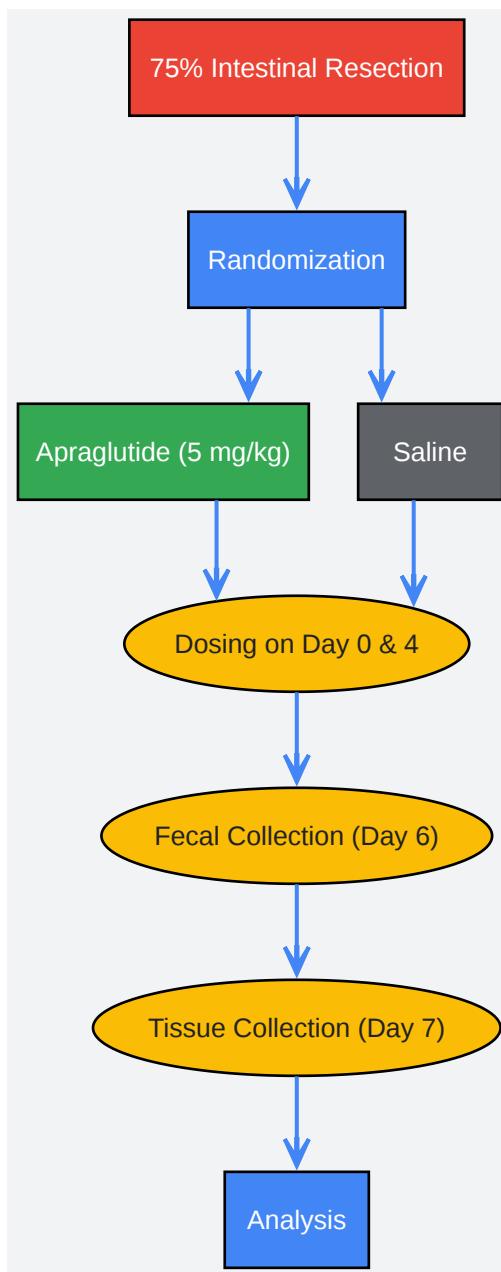
- Study Design: A randomized, placebo-controlled, single- and multiple-ascending dose trial.[\[7\]](#) [\[18\]](#)
- Participants: Healthy adult male and female volunteers.[\[18\]](#)
- Intervention:
 - Single Ascending Dose: Subjects received a single subcutaneous (SC) or intravenous (IV) injection of apaglutide at doses of 2.8, 5.7, 11.4, 28.4, and 56 mg, or placebo (3:1 ratio).[\[18\]](#)
 - Multiple Doses: Subjects were randomized to receive 6 weekly SC administrations of 1, 5, or 10 mg apaglutide or placebo.[\[1\]](#)[\[2\]](#)
- Assessments:
 - Safety and Tolerability: Monitoring of adverse events (AEs), serious adverse events (SAEs), and immunogenicity.[\[7\]](#)[\[18\]](#)
 - Pharmacokinetics (PK): Blood samples were collected at multiple timepoints to determine plasma concentrations of apaglutide. PK parameters (Cmax, AUC, t_{1/2}, clearance, volume of distribution) were calculated using noncompartmental analysis.[\[1\]](#)
 - Pharmacodynamics (PD): Plasma citrulline levels were measured as a biomarker of enterocyte mass.[\[1\]](#)[\[2\]](#)

The workflow for this clinical trial is depicted below.

[Click to download full resolution via product page](#)

Caption: Phase I Clinical Trial Workflow.

Phase II Clinical Trial in SBS-IF Patients


- Study Design: A placebo-controlled, double-blind, randomized, crossover phase 2 trial.[20]
- Participants: Eight adults with SBS-IF.[20]
- Intervention: Patients received once-weekly 5 mg apaglutide and placebo for 4 weeks, followed by once-weekly 10 mg apaglutide for 4 weeks. A washout period of 6-10 weeks was implemented between treatments.[20]

- Assessments:
 - Primary Endpoint: Safety.[\[20\]](#)
 - Secondary Endpoints: Changes from baseline in urine volume output (collected for 48 hours before and after each treatment period) compared with placebo.[\[20\]](#)

Preclinical Study in a Neonatal Piglet Model of SBS

- Animal Model: Neonatal piglets that underwent a 75% intestinal resection with jejunocolic anastomosis to model SBS.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Study Design: Piglets were randomized to receive either **FE 203799** or saline.[\[5\]](#)
- Intervention: **FE 203799** (5 mg/kg) or saline was administered subcutaneously on day 0 and day 4. All piglets were pair-fed parenteral and enteral nutrition.[\[5\]](#)
- Assessments:
 - Nutrient Absorption: 24-hour fecal samples were collected on day 6 for nutrient analysis (fat and energy).[\[5\]](#)
 - Intestinal Morphology: On day 7, small-intestinal length and weight were measured, and tissue was collected for histological analysis of villus height and crypt depth.[\[5\]](#)

The workflow for this preclinical study is illustrated below.

[Click to download full resolution via product page](#)

Caption: Neonatal Piglet SBS Model Workflow.

Conclusion

FE 203799 (apraglutide) is a promising long-acting GLP-2 analogue with a favorable pharmacokinetic and safety profile. Preclinical and clinical studies have demonstrated its potential to enhance intestinal adaptation and improve fluid and nutrient absorption in models of short bowel syndrome and in patients with SBS-IF. The once-weekly dosing regimen offers a

significant advantage over existing therapies. Further investigation in ongoing Phase 3 trials will be crucial in establishing its clinical utility in the management of SBS and other gastrointestinal diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Pharmacokinetic and Pharmacodynamic Profile of Apraglutide, a Glucagon-Like Peptide-2 Analog, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Long-Acting GLP-2 Analogue, FE 203799 (Apraglutide), Enhances Adaptation and Linear Intestinal Growth in a Neonatal Piglet Model of Short Bowel Syndrome with Total Resection of the Ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Novel Long-Acting GLP-2 Analogue, FE 203799 (Apraglutide), Enhances Adaptation and Linear Intestinal Growth in a Neonatal Piglet Model of Short Bowel Syndrome with Total Resection of the Ileum. | Semantic Scholar [semanticscholar.org]
- 7. Therachon Presents Data from Preclinical and Phase I clinical Studies of Apraglutide for the Treatment of Short Bowel Syndrome at ASPEN 2019 Nutrition Science & Practice Conference - BioSpace [biospace.com]
- 8. US20200254065A1 - Long-acting glp-2 analogs - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SID 404859132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. apraglutide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Identification of glucagon-like peptide-2 (GLP-2)-activated signaling pathways in baby hamster kidney fibroblasts expressing the rat GLP-2 receptor - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]
- 15. glucagon.com [glucagon.com]
- 16. glucagon.com [glucagon.com]
- 17. The CNS glucagon-like peptide-2 receptor in the control of energy balance and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. P3.41: Pharmacokinetics and Pharmacodynamics of Glucagon-like Peptide (GLP-2) Analogue Apraglutide (FE 203799) in Adult Healthy Volunteers: Results of a Phase I Trial | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Apraglutide, a novel glucagon-like peptide-2 analog, improves fluid absorption in patients with short bowel syndrome intestinal failure: Findings from a placebo-controlled, randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apraglutide (FE 203799) / Asahi Kasei, Ironwood Pharma [delta.larvol.com]
- 22. Apraglutide, a novel once-weekly glucagon-like peptide-2 analog, improves intestinal fluid and energy absorption in patients with short bowel syndrome: An open-label phase 1 and 2 metabolic balance trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FE 203799 (Apraglutide): A Long-Acting GLP-2 Analogue for Intestinal Rehabilitation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612742#fe-203799-as-a-long-acting-glp-2-analogue>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com